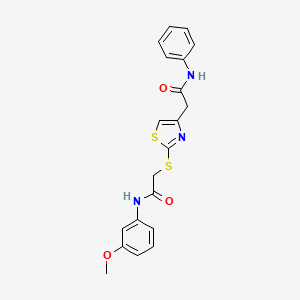

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-26-17-9-5-8-15(10-17)22-19(25)13-28-20-23-16(12-27-20)11-18(24)21-14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXUJGISWSBANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, identified by its CAS number 941937-67-3, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its cytotoxicity and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 413.5 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 941937-67-3 |

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with phenylaminoacetates. The process often employs standard organic synthesis techniques such as refluxing and crystallization to obtain pure compounds suitable for biological testing.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, the compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay to determine its IC, which indicates the concentration required to inhibit cell growth by 50%.

Findings:

- HeLa Cell Line: The compound exhibited significant cytotoxicity with an IC value of approximately 29 μM.

- MCF-7 Cell Line: It showed moderate activity with an IC value higher than that against HeLa cells, suggesting a selective potency towards cervical cancer cells.

The mechanism by which this compound exerts its effects may involve:

- Induction of Apoptosis: Evidence suggests that thiazole-containing compounds can trigger apoptotic pathways in cancer cells.

- Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

Case Studies

A notable case study involved a series of thiazole derivatives, including this compound, which were synthesized and screened for their cytotoxic properties. The results indicated that modifications in the thiazole structure significantly influenced the biological activity, highlighting structure–activity relationships (SAR).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance:

- Mechanism of Action : The thiazole moiety is involved in inhibiting key enzymes and pathways associated with cancer cell proliferation. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, including lung adenocarcinoma and glioblastoma cells .

- Case Study : A study reported the synthesis of thiazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines. Specifically, compounds with similar structural features to N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide showed IC50 values in the micromolar range, indicating effective growth inhibition .

Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as an enzyme inhibitor:

- Alpha-Glucosidase Inhibition : Recent studies have explored the compound's ability to inhibit alpha-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial effects:

- Mechanism : The presence of sulfur and nitrogen in the thiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Heterocycles and Substitutions

The target compound’s thiazole core is shared with several analogs, but substituent variations significantly alter properties:

Key Observations :

- Heterocycle Impact: Thiazole and thiazolidinone cores (e.g., ) generally exhibit higher yields (65–90%) compared to triazole-based analogs (74% in ), possibly due to steric or electronic effects during synthesis .

- Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance solubility compared to 4-substituted phenyl groups (e.g., 4-methoxyphenyl in or 4-fluorophenyl in ), though direct data are lacking.

Acetamide Modifications

The acetamide moiety’s substitution pattern influences reactivity and physical properties:

Key Observations :

- Thioether Linkage : Compounds with thioether bonds (e.g., target compound, ) often show moderate to high melting points (147–240°C), suggesting stable crystalline structures .

- Bioactivity : Triazole-thioacetamide derivatives () exhibit anticonvulsant activity, while benzoisothiazole analogs () target viral proteases, highlighting the role of heterocycle choice in biological targeting .

Phenylamino Ketone Group

The 2-oxo-2-(phenylamino)ethyl group is a critical pharmacophore in the target compound:

Key Observations :

- Positional Effects: Attaching the phenylamino ketone to thiazole (target) vs. triazole (4k) may alter electronic density, affecting reactivity. The lower yield of 4k (74%) compared to thiazolidinone derivatives (65–90%) suggests triazole incorporation is less efficient .

Q & A

Advanced Research Question

- Structural Modifications:

- Formulation Studies: Nanoencapsulation in liposomes increases bioavailability in in vivo models .

Experimental Validation:

- LogP Reduction: Sulfamoyl derivatives show LogP values of 2.1 vs. 3.5 for methoxy analogues, correlating with better absorption .

How can researchers validate target engagement in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.